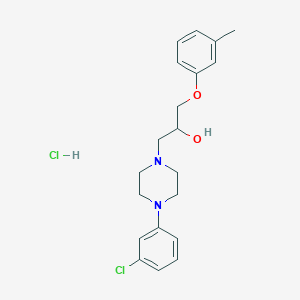

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride

Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-(3-chlorophenyl)piperazine moiety and an m-tolyloxy (3-methylphenoxy) group. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Structurally, the piperazine ring contributes to receptor-binding affinity, while the 3-chlorophenyl and m-tolyloxy groups modulate selectivity and pharmacokinetic properties. This compound is hypothesized to target adrenergic or serotonergic receptors due to structural similarities to beta-blockers and antipsychotics (e.g., arylpiperazine derivatives) .

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2.ClH/c1-16-4-2-7-20(12-16)25-15-19(24)14-22-8-10-23(11-9-22)18-6-3-5-17(21)13-18;/h2-7,12-13,19,24H,8-11,14-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLVKVCVRRMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorophenyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl group.

Attachment of m-Tolyloxypropan-2-ol Moiety: The final step involves the reaction of the substituted piperazine with m-tolyloxypropan-2-ol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the piperazine ring or the aromatic rings.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Neuropharmacology

The compound exhibits properties that suggest potential use as a neuroleptic agent. Its structure, characterized by a piperazine moiety, is known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures can modulate neurotransmission, which may be beneficial in treating conditions such as schizophrenia and depression .

Antitumor Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer growth .

Antimicrobial Properties

There is growing evidence that piperazine derivatives possess antimicrobial activity. The compound's ability to disrupt bacterial cell membranes and inhibit growth has been documented in various studies. These properties make it a candidate for developing new antibiotics or adjunct therapies for resistant strains .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

*Calculated based on empirical formula.

Receptor Affinity and Selectivity

- Target Compound : The 3-chlorophenyl group enhances serotonin receptor (5-HT1A/5-HT2A) binding, while the m-tolyloxy group may reduce off-target adrenergic effects compared to simpler arylpiperazines (e.g., 1-(3-chlorophenyl)piperazine, a common impurity in related syntheses) .

- 4-Ethylphenoxy Analog: The ethyl group improves metabolic stability by resisting oxidative degradation, as observed in similar compounds with alkylated aryloxy groups .

Biological Activity

The compound 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride , commonly referred to as compound 1 , is a piperazine derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃ClN₂O₂

- Molecular Weight : 348.84 g/mol

- CAS Number : 920411-19-4

The structure of compound 1 features a piperazine ring substituted with a chlorophenyl group and a m-tolyloxy group, which are critical for its biological activity.

Antidepressant Effects

Research indicates that compound 1 exhibits significant antidepressant-like effects in animal models. In a study evaluating various piperazine derivatives, compound 1 demonstrated a marked reduction in immobility time in the forced swim test (FST), suggesting an increase in locomotor activity and potential antidepressant properties. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants .

Antipsychotic Potential

The compound has also been investigated for its antipsychotic properties. In preclinical trials, it showed efficacy in reducing hyperactivity and stereotypic behaviors in rodent models induced by amphetamine. These effects are likely mediated through dopamine receptor antagonism, particularly at the D2 receptor subtype, which is a common target for antipsychotic drugs .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compound 1 against oxidative stress-induced neuronal damage. It was found to enhance cell viability in neuronal cultures exposed to oxidative agents, likely through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests a potential role in treating neurodegenerative diseases .

Analgesic Activity

Compound 1 has demonstrated analgesic properties in various pain models. In the hot plate test and writhing test, it significantly reduced pain response compared to control groups. The analgesic effect may be attributed to its interaction with opioid receptors and modulation of pain pathways in the central nervous system .

The biological activities of compound 1 can be attributed to several mechanisms:

- Serotonin Receptor Modulation : By influencing serotonin levels, compound 1 may alleviate symptoms of depression.

- Dopamine Receptor Antagonism : Its action on D2 receptors contributes to its antipsychotic effects.

- Antioxidant Activity : The enhancement of endogenous antioxidant defenses provides neuroprotective benefits.

- Opioid Receptor Interaction : Its analgesic effects may stem from interactions with opioid receptors.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Alzheimer's Disease Models

In a notable case study, compound 1 was administered to transgenic mice models of Alzheimer's disease. The treatment resulted in improved cognitive function as assessed by maze tests and reduced amyloid-beta plaque accumulation in the brain. These findings suggest that compound 1 may have therapeutic potential in Alzheimer's disease management .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1: Prepare the piperazine precursor (e.g., 1-(3-chlorophenyl)piperazine) via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .

- Step 2: Introduce the propan-2-ol backbone through an etherification reaction. For example, a Mitsunobu reaction or nucleophilic substitution using m-tolyloxy groups, as seen in structurally analogous compounds .

- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .

Key Validation: Monitor intermediates using -NMR and LC-MS to confirm regioselectivity and purity.

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- HPLC-MS: Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to detect impurities (e.g., unreacted piperazine derivatives) .

- NMR Spectroscopy: -NMR is critical for verifying the stereochemistry of the propan-2-ol moiety and the piperazine ring’s substitution pattern .

- X-ray Crystallography: Resolve crystal structure ambiguities, particularly for the hydrochloride salt form, by comparing with published analogs (e.g., chlorophenyl-piperazine derivatives) .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Storage: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the piperazine ring or oxidation of the m-tolyloxy group .

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Variable Substituents: Modify the 3-chlorophenyl group (e.g., replace Cl with CF or F) to evaluate binding affinity changes at target receptors (e.g., 5-HT or α-adrenergic receptors) .

- Backbone Optimization: Replace the m-tolyloxy group with other aryloxy moieties (e.g., thiophenoxy or pyridyloxy) to assess steric/electronic effects on solubility and activity .

Methodological Tip: Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions before synthesizing analogs .

Q. What in vitro models are suitable for evaluating this compound’s biological activity?

- Receptor Binding Assays: Screen against serotonin (5-HT) or dopamine (D) receptors using radioligand displacement assays in transfected HEK-293 cells .

- Functional Assays: Measure cAMP modulation in CHO cells expressing GPCRs to determine agonist/antagonist activity .

Data Interpretation: Normalize results to positive controls (e.g., aripiprazole for D receptor assays) and account for batch-to-batch variability in cell viability .

Q. How can conflicting data on biological activity between studies be resolved?

- Source Analysis: Check for differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic drift .

- Impurity Profiling: Compare impurity profiles (e.g., residual solvents or byproducts) using GC-MS or HPLC, as contaminants may antagonize target receptors .

- Dose-Response Reproducibility: Repeat experiments with freshly prepared stock solutions to rule out degradation artifacts .

Q. What strategies are recommended for crystallizing this compound for structural analysis?

- Solvent Screening: Use vapor diffusion with acetonitrile/water mixtures (70:30 v/v) to grow single crystals, as demonstrated for chlorophenyl-piperazine derivatives .

- Temperature Control: Crystallize at 4°C to slow nucleation and improve crystal quality .

- Validation: Cross-validate crystallographic data with DFT calculations to confirm bond angles and torsional conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.